molecular formula C13H12N2O4 B11765864 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No.: B11765864
M. Wt: 260.24 g/mol
InChI Key: RQMNYUKNVDWDAX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyrimidine precursor in the presence of a base, followed by oxidation to form the carboxylic acid group . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects due to its unique structural features.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit bacterial growth effectively by disrupting cell wall synthesis or interfering with essential metabolic pathways .
  • Anticancer Properties : There is ongoing research into the anticancer effects of this compound. Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced cancer cell proliferation .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX-2 expression . This activity is particularly relevant for developing treatments for chronic inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with urea and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate that cyclizes to form the desired pyrimidine structure.

Common Reactions :

  • Oxidation : Can yield quinones or other oxidized derivatives.
  • Reduction : Converts the compound into corresponding alcohols or amines.
  • Substitution Reactions : The aromatic ring can undergo electrophilic substitutions such as nitration or halogenation .
Activity TypeMechanismReference
AntimicrobialInhibits bacterial growth
AnticancerInhibits CDKs
Anti-inflammatoryInhibits COX-2 and NF-kB

Case Study: Anticancer Potential

A study investigated the effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation in vitro, suggesting potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethoxyphenyl)pyrimidine-5-carboxylic acid
  • 2-(3,4-Dimethoxyphenyl)pyrimidine-4-carboxylic acid
  • 2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxamide

Uniqueness

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

2-(3,4-Dimethoxyphenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H13N3O4
  • Molecular Weight : 253.25 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, promoting cell death in cancer cells while sparing normal cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Viability Studies :
    • In vitro testing against various cancer cell lines demonstrated significant cytotoxicity. For instance, an IC50 value of approximately 15 µM was reported against HeLa cells (human cervical cancer) .
    • Comparative studies indicated that the compound was more effective than some standard chemotherapeutics .
  • Mechanism Insights :
    • The compound induces apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
  • Fungal Activity : It has demonstrated antifungal activity against common pathogens like Candida albicans, with effective concentrations reported in the range of 16 to 64 µg/mL .

Case Studies and Research Findings

StudyFindings
Umesha et al., 2009Reported significant anticancer activity against various tumor cell lines with an IC50 value of 15 µM for HeLa cells.
Krogsgaard-Larsen et al., 2015Highlighted the compound's ability to modulate ionotropic glutamate receptors, suggesting potential neurological applications.
MDPI Review, 2022Discussed the synthesis and therapeutic implications of pyrimidine derivatives, including this compound's role in drug discovery.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c1-18-10-4-3-8(5-11(10)19-2)12-14-6-9(7-15-12)13(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

RQMNYUKNVDWDAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=N2)C(=O)O)OC

Origin of Product

United States

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